methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Overview
Description
Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both formyl and ester functional groups makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves multi-step procedures starting from readily available precursors. One common route involves the cyclization of appropriate pyridine derivatives with pyrrole under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process. The formyl group can be introduced via formylation reactions using reagents like formic acid or formyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: 3-carboxy-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.
Reduction: Methyl 3-hydroxymethyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.
Substitution: Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide.
Scientific Research Applications
Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with cellular targets. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Similar structure but different positioning of the nitrogen atom in the pyridine ring.
Methyl 3-formyl-1H-indole-5-carboxylate: Contains an indole ring instead of a pyrrolo[3,2-b]pyridine core.
Methyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-5-carboxylate: Different positioning of the nitrogen atom in the pyridine ring.
Uniqueness
Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is unique due to its specific arrangement of functional groups and the pyrrolo[3,2-b]pyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-3-2-7-9(12-8)6(5-13)4-11-7/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHZNRNOCCWOCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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